3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Description
3-Amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a seven-membered ring containing oxygen and nitrogen. The 7-methyl substituent on the benzoxazepine ring and the 3-amino-propan-1-one side chain define its structural uniqueness.
Properties
IUPAC Name |
3-amino-1-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-2-3-12-11(8-10)9-15(6-7-17-12)13(16)4-5-14/h2-3,8H,4-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHVONHHCOUJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN(C2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one are the Rho-associated protein kinases (ROCKs). ROCKs are associated with the pathology of glaucoma.
Mode of Action
The compound interacts with its targets, the ROCKs, by inhibiting their activity. This inhibition is achieved through the compound’s interaction with the kinase domain of the ROCKs.
Biochemical Pathways
The inhibition of ROCKs affects the downstream signaling pathways associated with them. These pathways are involved in a variety of cellular processes, including cell motility, proliferation, and survival.
Pharmacokinetics
The compound’s boiling point is predicted to be 4633±380 °C, and its density is predicted to be 1171±006 g/cm3. These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Biochemical Analysis
Biochemical Properties
3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the formation of intermediate complexes that facilitate the compound’s metabolic processing.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways. This modulation can lead to changes in cellular behavior, including altered proliferation rates and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has shown potential cumulative effects on cellular health and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, indicating a dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation. The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Biological Activity
The compound 3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a member of the oxazepin family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a unique bicyclic structure that contributes to its biological activity. The presence of an amino group and the oxazepine moiety are critical for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxazepin have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest. A notable study demonstrated that certain oxazepin derivatives could inhibit the proliferation of acute myeloid leukemia (AML) cells by upregulating CD11b expression and inducing morphological differentiation .
Neuroprotective Effects
The neuroprotective potential of oxazepin derivatives has also been explored. Research indicates that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. For example, compounds structurally related to this compound have shown promise in preclinical models of Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxazepin derivatives. Modifications at specific positions on the oxazepine ring can significantly alter potency and selectivity. For example:
| Modification Position | Change | Effect on Activity |
|---|---|---|
| 7-Methyl Group | Added | Increased lipophilicity and cellular uptake |
| Amino Group | Varied | Essential for binding to target receptors |
| Oxazepine Ring | Substituents | Altered pharmacokinetics and efficacy |
Studies indicate that small changes in substituents can lead to substantial differences in biological activity, emphasizing the need for systematic optimization in drug design .
Case Study 1: Anticancer Efficacy
A recent investigation into a series of oxazepin derivatives demonstrated that one specific compound exhibited an EC50 value of 620 nM against AML cells. This compound was found to significantly decrease cell viability while promoting differentiation, highlighting its potential as a therapeutic agent for leukemia .
Case Study 2: Neuroprotection
Another study focused on a related oxazepin derivative showed promising results in protecting neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in vitro .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : C14H16N2O
- Molecular Weight : 232.29 g/mol
- IUPAC Name : 3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Its structure features an oxazepine ring, which is significant in medicinal chemistry for its diverse pharmacological properties.
Antidepressant Activity
Research indicates that compounds with similar structures to this compound exhibit antidepressant effects. The oxazepine moiety is known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction can help alleviate symptoms of depression and anxiety disorders.
Anxiolytic Effects
The compound's potential as an anxiolytic agent has been explored in various studies. Compounds within the benzodiazepine class, which share structural similarities with oxazepines, often demonstrate efficacy in reducing anxiety. The modulation of GABA receptors may be a mechanism through which this compound exerts its anxiolytic effects.
Neuroprotective Properties
Preliminary studies suggest that this compound may possess neuroprotective properties. This could be attributed to its ability to mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry examined the antidepressant effects of various oxazepine derivatives. The results indicated that certain modifications to the oxazepine structure enhanced serotonin receptor affinity, leading to improved antidepressant activity compared to traditional SSRIs .
Case Study 2: Anxiolytic Activity Assessment
In a clinical trial assessing the anxiolytic properties of related compounds, participants receiving treatment reported significant reductions in anxiety levels compared to placebo groups. The study highlighted the importance of the oxazepine structure in modulating GABAergic activity .
Comparison with Similar Compounds
3-Amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
- Key Difference : Substitution of the 7-methyl group with chlorine.
- This analog is marketed with stringent safety protocols (e.g., P210 hazard code for flammability), indicating reactive handling requirements compared to the methyl-substituted compound .
- Molecular Weight: Not explicitly stated, but likely similar (~300–350 g/mol) to the methyl variant.
4-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzoic Acid
- Key Difference: Replacement of the amino-propanone side chain with a benzoic acid group.
- Impact : The carboxylic acid moiety improves aqueous solubility and introduces hydrogen-bonding capacity, favoring interactions with polar protein residues. This compound’s discontinued commercial status (CAS: 950266-82-7) may reflect challenges in stability or synthesis .
- Molecular Weight : 317.73 g/mol .
Functional Group Modifications in Side Chains
XL388 (Methanone Derivative)
- Structure: (7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone.
- Key Features: The methanone group links to a fluorinated aryl-sulfonyl moiety, enhancing ATP-competitive inhibition of mTOR.
- Pharmacology: Demonstrates dual inhibition of mTORC1 and mTORC2, with oral bioavailability and antitumor efficacy in xenograft models. The amino-pyridine substituent likely contributes to kinase selectivity .
- Molecular Weight : 455.5 g/mol .
(R)-3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-(3-(((R)-2-ethyl-2,3-dihydropyrido[2,3-f][1,4]oxazepin-4(5H)-yl)methyl)-4-methylphenyl)propanoic Acid
- Structure : A fused pyrido-oxazepine with a triazole-containing side chain.
- Application: Acts as an NRF2 activator, indicating antioxidant or cytoprotective roles. The propanoic acid group and chiral centers suggest stereospecific binding .
Comparison with Benzodiazepine Derivatives
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)
- Core Difference : Benzodiazepine (two nitrogen atoms) vs. benzoxazepine (one oxygen, one nitrogen).
- Pharmacology : Targets GABAA receptors for anxiolytic or anticonvulsant effects. The nitro group at position 7 enhances potency but may increase metabolic instability .
- Molecular Weight : 331.75 g/mol (C16H12ClN3O3) .
Preparation Methods
Starting Materials and Core Formation
- The synthesis often starts from commercially available substituted amino acid derivatives such as Boc-protected serine or its analogs.
- Nucleophilic aromatic substitution (SNAr) of fluoronitrobenzene derivatives with the sodium alkoxide of Boc-L-serine forms key intermediates with the desired stereochemistry.
- Subsequent reduction of the nitro group to an amine, followed by cyclization via amide bond formation, yields the benzoxazepinone core.
Cyclization and Core Assembly
- Cyclization is typically achieved through a two-step process involving:
- Activation of the alcohol or amine functional groups (e.g., using chloroacetyl chloride or bromoacetyl bromide).
- Intramolecular nucleophilic attack under basic conditions (e.g., sodium hydroxide or potassium tert-butoxide) to close the oxazepine ring.
Side Chain Functionalization
- The 3-amino-1-propanone side chain is introduced via amide coupling reactions.
- After deprotection of the Boc group, the free amine is coupled with the appropriate carboxylic acid derivative under standard peptide coupling conditions using reagents such as HATU or EDCI.
- Reductive amination can also be employed to introduce alkyl groups on the nitrogen or side chain.
Representative Synthesis Example
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 1-fluoro-2-nitrobenzene + sodium alkoxide of Boc-L-serine | Carboxylic acid intermediate with (S)-stereochemistry |
| 2 | Nitro group reduction | Catalytic hydrogenation or chemical reduction | Amino intermediate |
| 3 | Cyclization (lactam formation) | HATU-mediated amide bond formation | Benzoxazepinone core |
| 4 | Boc deprotection | HCl or trifluoroacetic acid (TFA) | Free amine intermediate |
| 5 | Amide coupling | Reaction with carboxylic acid derivatives | Amide-functionalized benzoxazepinone |
| 6 | N-Methylation | Methyl iodide alkylation | N-methylated benzoxazepinone derivative |
Alternative Cyclization Methods
- Cyclization can be performed using chloroacetyl chloride followed by sodium hydroxide or alternatively with bromoacetyl bromide followed by potassium tert-butoxide, both yielding comparable results in ring closure efficiency.
Research Findings and Optimization
- Structure-activity relationship (SAR) studies indicate that substitutions at the 7-position of the benzoxazepinone core significantly affect biological activity and metabolic stability.
- The synthetic routes allow for variation in the side chain and N-substitution to optimize pharmacokinetic properties.
- The described synthetic methods have been used to prepare analogues with improved potency and metabolic stability, as demonstrated in studies involving acute myeloid leukemia cell differentiation and RIP1 kinase inhibition.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core scaffold formation | SNAr reaction, nitro reduction, lactam cyclization |
| Key reagents | Boc-L-serine, 1-fluoro-2-nitrobenzene, HATU, methyl iodide |
| Cyclization conditions | Chloroacetyl chloride/NaOH or bromoacetyl bromide/KtBuO |
| Side chain introduction | Amide coupling post Boc-deprotection |
| Overall yield | Typically 50-85% over multiple steps |
| Stereochemical control | Use of Boc-L-serine (S) or Boc-D-serine (R) to control chirality |
| Optimization focus | Potency, metabolic stability, pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of oxazepine derivatives typically involves multi-step processes, including cyclization, alkylation, and amidation. For example, similar compounds like N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide are synthesized via stepwise modifications of the oxazepine core, with yield optimization dependent on solvent choice, temperature, and catalyst selection (e.g., DMF for solubility, K₂CO₃ as a base). Reaction monitoring via TLC or HPLC is critical for intermediate purification .
Q. How can researchers characterize the molecular structure of this compound to confirm its purity and stereochemistry?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C) to confirm proton and carbon environments, especially for the oxazepine ring and amino-propanone moiety.
- X-ray crystallography to resolve chiral centers (if present) and verify spatial arrangement, as demonstrated in studies of structurally related benzodiazepines .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen for receptor binding (e.g., GPCRs, ion channels) using radioligand displacement assays. Enzyme inhibition studies (e.g., kinase or protease assays) can be conducted with fluorogenic substrates. Cell viability assays (MTT or ATP-luminescence) in disease-relevant cell lines (e.g., cancer, neuronal) provide initial toxicity and efficacy data .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity across studies be systematically resolved?
- Methodological Answer : Apply meta-analysis frameworks to compare experimental variables:
- Dose-response consistency : Replicate studies using standardized protocols (e.g., OECD guidelines for cytotoxicity).
- Assay validation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays).
- Structural analogs : Compare activity trends with similar oxazepine derivatives (e.g., N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide) to identify structure-activity relationships (SAR) .
Q. What experimental designs are recommended for studying the compound’s environmental fate and ecological risks?
- Methodological Answer : Adopt longitudinal environmental simulation models, as outlined in Project INCHEMBIOL:
- Partitioning studies : Measure log P (octanol-water) and soil sorption coefficients (Kd) to predict environmental distribution.
- Biotic/abiotic degradation : Use LC-MS/MS to track degradation products under UV light or microbial exposure.
- Trophic transfer assays : Evaluate bioaccumulation in model organisms (e.g., Daphnia, zebrafish) .
Q. How can computational modeling enhance understanding of its pharmacological mechanism?
- Methodological Answer : Integrate multi-scale modeling approaches:
- Molecular docking : Predict binding poses with target proteins (e.g., serotonin receptors) using AutoDock Vina or Schrödinger.
- MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales (GROMACS/AMBER).
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors with bioactivity data from analogs .
Q. What strategies are effective for elucidating the compound’s metabolic pathways in vivo?
- Methodological Answer : Combine isotopic labeling and advanced analytics:
- ¹⁴C radiolabeling : Track metabolite distribution in rodent models via autoradiography.
- LC-HRMS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using fragmentation patterns.
- CYP450 inhibition assays : Use human liver microsomes to pinpoint enzymes involved in metabolism .
Methodological Notes
- Theoretical Frameworks : Link studies to concepts like molecular topology or receptor theory to guide hypothesis generation .
- Data Reproducibility : Implement randomized block designs (as in agricultural studies) for in vivo experiments to control biological variability .
- Advanced Structural Analysis : Refine crystallographic data with restraints for disordered moieties (e.g., allyl groups), as described for benzodiazepine analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
